molecular formula C17H20N2O4S2 B6520561 N-ethyl-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 896315-87-0

N-ethyl-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B6520561
CAS No.: 896315-87-0
M. Wt: 380.5 g/mol
InChI Key: KIOOVYJJGDTTIH-UHFFFAOYSA-N
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Description

N-ethyl-N’-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound characterized by the presence of both sulfonyl and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N’-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multiple steps. One common approach is to start with the thiophene derivative and introduce the sulfonyl group through a sulfonation reaction. This is followed by the coupling of the sulfonylated thiophene with an ethanediamide derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and coupling reactions. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N’-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the sulfonyl group results in sulfides.

Scientific Research Applications

N-ethyl-N’-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-ethyl-N’-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide exerts its effects is largely dependent on its interaction with molecular targets. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or enzymes. The thiophene ring may also play a role in stabilizing these interactions through π-π stacking or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N’-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide
  • N’-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(propan-2-yl)ethanediamide

Uniqueness

N-ethyl-N’-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is unique due to the specific positioning of the sulfonyl and thiophene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

IUPAC Name

N-ethyl-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-3-18-16(20)17(21)19-11-15(14-5-4-10-24-14)25(22,23)13-8-6-12(2)7-9-13/h4-10,15H,3,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOOVYJJGDTTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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